Diflomotecan

Vue d'ensemble

Description

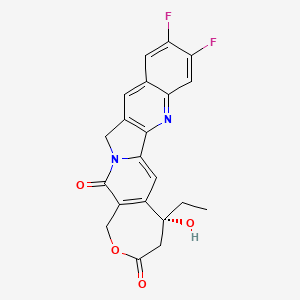

BN-80915, également connu sous le nom de diflomotécan, est un composé principal d'une nouvelle classe d'analogues de la camptothécine à cycle E modifié, appelés homocamptothécines. Ce composé présente des activités antitumorales puissantes et a montré une efficacité significative dans les modèles précliniques. BN-80915 est particulièrement connu pour sa capacité à former des complexes stables et covalents ADN-topoisomérase I, qui sont essentiels pour ses effets antitumoraux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

BN-80915 est synthétisé par une série de réactions chimiques qui impliquent la modification du cycle E de la camptothécine. Le cycle alpha-hydroxylactone à six chaînons de la camptothécine est remplacé par un cycle bêta-hydroxylactone à sept chaînons. Cette modification est réalisée par une série d'étapes qui comprennent la fluoration et d'autres transformations chimiques .

Méthodes de production industrielle

La production industrielle de BN-80915 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend l'utilisation de réactifs et de catalyseurs spécifiques pour faciliter les transformations chimiques nécessaires à la modification du cycle E. Le produit final est purifié par diverses techniques telles que la cristallisation et la chromatographie pour atteindre la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

BN-80915 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : BN-80915 peut être réduit pour former différentes formes réduites, qui peuvent avoir des activités biologiques distinctes.

Substitution : Le composé peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres atomes ou groupes

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de BN-80915. Ces dérivés peuvent avoir différentes activités biologiques et peuvent être utilisés pour des recherches et des développements ultérieurs .

Applications de la recherche scientifique

BN-80915 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les effets des modifications du cycle E sur les analogues de la camptothécine.

Biologie : Investigé pour sa capacité à former des complexes ADN-topoisomérase I stables et ses effets sur les processus cellulaires.

Médecine : Exploré comme agent anticancéreux potentiel en raison de ses activités antitumorales puissantes. Il a montré une efficacité dans les modèles précliniques de divers cancers, y compris le carcinome du côlon.

Industrie : Applications potentielles dans le développement de nouveaux médicaments anticancéreux et d'agents thérapeutiques .

Mécanisme d'action

BN-80915 exerce ses effets en ciblant la topoisomérase I de l'ADN, une protéine multifonctionnelle essentielle à la viabilité des cellules en division. Le composé induit la formation de complexes ADN-topoisomérase I stables et covalents, conduisant à l'inhibition de la réplication et de la transcription de l'ADN. Cela entraîne l'accumulation de dommages à l'ADN et, en fin de compte, la mort cellulaire. Les cibles moléculaires et les voies impliquées comprennent le complexe ADN-topoisomérase I et divers processus cellulaires liés à la réparation de l'ADN et à la régulation du cycle cellulaire .

Applications De Recherche Scientifique

BN-80915 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the effects of E-ring modifications on camptothecin analogues.

Biology: Investigated for its ability to form stable DNA-topoisomerase I complexes and its effects on cellular processes.

Medicine: Explored as a potential anticancer agent due to its potent antitumor activities. It has shown efficacy in preclinical models of various cancers, including colon carcinoma.

Industry: Potential applications in the development of new anticancer drugs and therapeutic agents .

Mécanisme D'action

BN-80915 exerts its effects by targeting DNA topoisomerase I, a multifunctional protein essential for the viability of dividing cells. The compound induces the formation of stable, covalent DNA-topoisomerase I complexes, leading to the inhibition of DNA replication and transcription. This results in the accumulation of DNA damage and ultimately cell death. The molecular targets and pathways involved include the DNA-topoisomerase I complex and various cellular processes related to DNA repair and cell cycle regulation .

Comparaison Avec Des Composés Similaires

BN-80915 est unique parmi les analogues de la camptothécine en raison de sa modification du cycle E, qui améliore sa stabilité et sa puissance. Des composés similaires comprennent :

Camptothécine : Le composé parent dont BN-80915 est dérivé.

SN-38 : Un métabolite actif de l'irinotécan, un autre analogue de la camptothécine.

Topotécan : Un dérivé de la camptothécine hydrosoluble utilisé en chimiothérapie.

Irinotécan : Un analogue de la camptothécine utilisé dans le traitement du cancer du côlon .

BN-80915 se démarque par sa stabilité plasmatique accrue et son activité antitumorale préclinique supérieure par rapport à ces autres composés .

Propriétés

IUPAC Name |

(20R)-20-ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N2O4/c1-2-21(28)7-18(26)29-9-12-13(21)5-17-19-11(8-25(17)20(12)27)3-10-4-14(22)15(23)6-16(10)24-19/h3-6,28H,2,7-9H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQCJSBXBZRMTN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)OCC2=C1C=C3C4=C(CN3C2=O)C=C5C=C(C(=CC5=N4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC(=O)OCC2=C1C=C3C4=C(CN3C2=O)C=C5C=C(C(=CC5=N4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026358 | |

| Record name | diflomotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220997-97-7 | |

| Record name | Diflomotecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220997-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflomotecan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220997977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflomotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | diflomotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIFLOMOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKT1LC4J1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

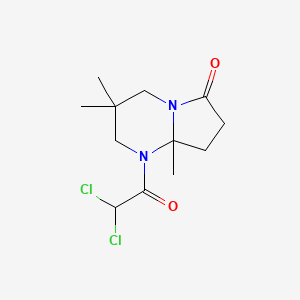

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diflomotecan is a topoisomerase I (Top1) inhibitor. [, , , , , ] It binds to the Top1-DNA complex, stabilizing the covalent intermediate and preventing DNA religation. [, , , ] This ultimately leads to DNA damage, cell cycle arrest, and apoptosis, primarily in rapidly dividing cells. [, , , ]

A: this compound exhibits linear pharmacokinetics over the studied dose range. [] Its mean oral bioavailability is high but variable, ranging from 72% to 95%. [, , ] Systemic exposure to this compound correlates with a decrease in white blood cell counts. [] Research has focused on developing semimechanistic PK/PD models to characterize its neutropenic effects and predict neutrophil count dynamics. [, , ]

A: this compound has shown promising antitumor activity in preclinical models and early-phase clinical trials. [, , ] In Phase I trials, this compound demonstrated disease stabilization in several patients with solid tumors, including those previously treated with irinotecan. [, ] Notably, a patient with colorectal cancer experienced a partial response. [] Further clinical evaluation is warranted to determine its efficacy in specific tumor types.

A: Research indicates that the ABCG2 transporter, implicated in multidrug resistance, can transport this compound. [] Additionally, single nucleotide polymorphisms in the ABCG2 gene can modify its transporter activity, potentially impacting this compound pharmacokinetics. [] These findings suggest that drug-transporter interactions could influence this compound's efficacy and warrant further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.